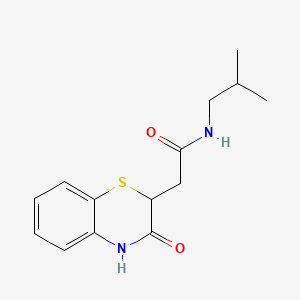

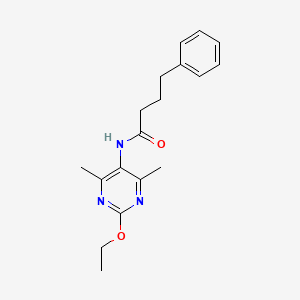

N'-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cancer Research

- Apoptosis Induction in Lung Cancer Cells : A derivative of the compound showed significant inhibitory effects on A549 lung cancer cell growth, inducing apoptosis (Zheng et al., 2009).

Corrosion Protection

- Corrosion Inhibition on Mild Steel : In a study, derivatives of this compound demonstrated effective corrosion inhibition on mild steel in acidic solutions, contributing to protective layer formation (Paul et al., 2020).

Molecular Dynamics and Docking Studies

- Stability and Reactivity Analysis : Detailed quantum chemical studies and molecular docking analyses have been performed on similar compounds, providing insights into their stability, reactivity, and potential as enzyme inhibitors (Pillai et al., 2017).

Hypoglycemic and Antioxidant Dual Agents

- Diabetes and Oxidative Stress Management : Compounds synthesized from similar structures acted as dual agents against diabetes and oxidative stress, showing potential for metabolic syndrome treatment (Hernández-Vázquez et al., 2016).

Antibacterial Activity

- Effective Against Bacterial Strains : Certain derivatives demonstrated significant inhibitory effects against various bacterial strains, showing promise as antibacterial agents (Nasareb et al., 2016).

Antiviral Research

- Anti-HIV-1 Activity : Some synthesized derivatives showed potential anti-HIV-1 activity, with specific compounds displaying significant effectiveness without cytotoxicity (Aslam et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, known as schiff bases of hydrazones, have been reported to show a broad range of biological activities and pharmaceutical applications . They can form complexes with transition, lanthanide, and main group metals .

Mode of Action

The compound interacts with its targets through potentiometric and spectroscopic techniques . It forms complexes with trivalent Pr, Nd, Gd, Tb, and Ho ions . The complex formation of 1:1, 1:2, and 1:3 Ln 3+/HpEH stoichiometry has been observed . The conditional stability constants of the Ln 3+ –HpEH complexes increase in the order: Pr < Nd < Gd < Tb < Ho .

Biochemical Pathways

Changes in the absorption bands indicate interactions of hpeh and ln 3+ .

Result of Action

Photoluminescence study of the tb 3+ and hpeh complex reveals that hpeh is florescent and has no sensitizing effect on tb 3+ luminescence in ethanol, while in the isolated solid tb 3+ –hpeh complex the luminescence intensity was found to be greatly sensitized .

Action Environment

The reactions associated with both protonation and complexation reactions for all the systems are spontaneous, exothermic, and of unfavorable entropy .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide are intriguing. It has been found to interact with trivalent Pr, Nd, Gd, Tb, and Ho ions . These interactions have been studied using potentiometric and spectroscopic techniques .

Cellular Effects

It has been suggested that this compound may interact with various types of cells and influence cell function

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9(2)12-8-13(18-17-12)15(21)19-16-10(3)11-6-4-5-7-14(11)20/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLJRGKJUSGKTF-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303106-57-2 |

Source

|

| Record name | N'-(1-(2-HYDROXYPHENYL)ETHYLIDENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)

![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)

![N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine](/img/structure/B2450239.png)